

# What are the physical and chemical properties of Ethyl 3-benzoylacrylate?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 3-benzoylacrylate

Cat. No.: B082413

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## An In-depth Technical Guide to Ethyl 3-benzoylacrylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl 3-benzoylacrylate**, with the CAS number 17450-56-5, is an organic compound recognized for its role as a versatile synthetic intermediate in the pharmaceutical and chemical industries. Structurally, it is the ethyl ester of 3-benzoylacrylic acid and belongs to the class of  $\alpha,\beta$ -unsaturated carbonyl compounds. This feature, a conjugated system involving a benzoyl group and an acrylate moiety, imparts moderate reactivity to the molecule, making it a valuable precursor in various organic transformations. It is notably used in the synthesis of pharmaceuticals, including as an impurity of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, and in the creation of bioactive compounds such as flavonoids and heterocyclic derivatives like pyrazoles and isoxazoles.<sup>[1]</sup>

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Ethyl 3-benzoylacrylate**, along with detailed experimental protocols for its synthesis and purification, tailored for professionals in research and development.

### Physical and Chemical Properties

**Ethyl 3-benzoylacrylate** is typically a clear, colorless to pale yellow liquid with a mild, ester-like odor.[2] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and ether.[2]

## Compound Identification

Identifier	Value
IUPAC Name	ethyl (2E)-4-oxo-4-phenylbut-2-enoate
Synonyms	Ethyl trans-3-benzoylacrylate, 3-Benzoylacrylic acid ethyl ester, EBA
CAS Number	17450-56-5
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	204.22 g/mol
InChI Key	ACXLBHHUHSJENU-CMDGGGOBGSA-N
SMILES	CCOC(=O)\C=C\C(=O)c1ccccc1

## Physical Properties

Property	Value	Source(s)
Appearance	Clear yellow liquid	
Boiling Point	184-185 °C at 25 mmHg	[3]
Melting Point	32 °C	
Density	1.112 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.5415 - 1.5485	
Flash Point	113 °C (closed cup)	
Vapor Pressure	0.000839 mmHg at 25°C	
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, ether	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **Ethyl 3-benzoylacrylate**. Below are the expected spectral characteristics.

### Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 3-benzoylacrylate** is characterized by the presence of key functional groups. As an  $\alpha,\beta$ -unsaturated ester, the carbonyl (C=O) stretching frequency is expected to be in the range of 1730-1715  $\text{cm}^{-1}$ .<sup>[4]</sup> Other significant peaks include the C=C stretching of the acrylate moiety and the aromatic ring, as well as the C-O stretching of the ester group.<sup>[4]</sup>

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3060	Aromatic C-H stretch
~2980	Aliphatic C-H stretch
~1720	C=O stretch ( $\alpha,\beta$ -unsaturated ester)
~1680	C=O stretch (benzoyl ketone)
~1640	C=C stretch (alkene)
~1600, 1450	C=C stretch (aromatic ring)
1300-1000	C-O stretch (ester)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:** The proton NMR spectrum provides distinct signals for the ethyl group, the vinyl protons, and the aromatic protons. The coupling constants between the vinyl protons are indicative of the trans configuration.
- $^{13}\text{C}$  NMR:** The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the ester and ketone, the olefinic carbons, the aromatic carbons, and the ethyl group carbons.

Data Type	Predicted Chemical Shifts (ppm) and Multiplicity
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	~8.0-7.4 (m, 5H, Ar-H), ~7.2 (d, 1H, $J \approx 16$ Hz, $\text{COCH=CH}$ ), ~6.5 (d, 1H, $J \approx 16$ Hz, $\text{COCH=CH}$ ), 4.25 (q, 2H, $\text{OCH}_2\text{CH}_3$ ), 1.3 (t, 3H, $\text{OCH}_2\text{CH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	~192 (C=O, benzoyl), ~166 (C=O, ester), ~145 (CH=), ~137 (Ar-C), ~133 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (=CH), ~61 ( $\text{OCH}_2$ ), ~14 ( $\text{CH}_3$ )

## Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would show the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 204$ . Key fragmentation patterns for esters include the loss of the alkoxy group ( $-\text{OC}_2\text{H}_5$ , 45 Da) to form a stable acylium ion, and  $\alpha$ -cleavage.[5]

$m/z$	Fragment
204	$[\text{M}]^+$ (Molecular Ion)
175	$[\text{M} - \text{C}_2\text{H}_5]^+$
159	$[\text{M} - \text{OC}_2\text{H}_5]^+$
131	$[\text{C}_6\text{H}_5\text{CO-CH=CH}]^+$
105	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

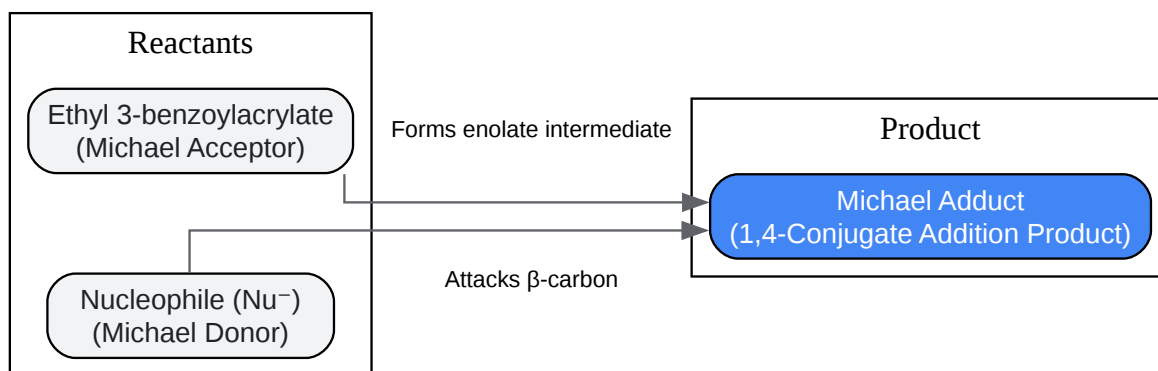
## Chemical Reactivity and Applications

The reactivity of **Ethyl 3-benzoylacrylate** is dominated by its  $\alpha,\beta$ -unsaturated carbonyl system, making it an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition reactions with various nucleophiles, a key step in the synthesis of more complex molecules.[6] It also participates in Diels-Alder reactions.

Key Applications:

- **Pharmaceutical Synthesis:** It is a crucial intermediate in the synthesis of various pharmaceutical agents.<sup>[1]</sup>
- **Michael Addition Reactions:** It serves as a substrate for enantioselective Michael additions, for instance, with dithranol using a guanidine catalyst to produce the corresponding Michael adduct.
- **Heterocyclic Chemistry:** It is used in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, which often exhibit biological activity.<sup>[1]</sup>

Below is a diagram illustrating the role of **Ethyl 3-benzoylacrylate** as a Michael acceptor.



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Diagram 1: Michael Addition Reaction Pathway.

## Experimental Protocols

### Synthesis via Esterification of β-Benzoylacrylic Acid

This protocol describes a typical laboratory-scale synthesis of **Ethyl 3-benzoylacrylate** from its corresponding carboxylic acid.

Materials:

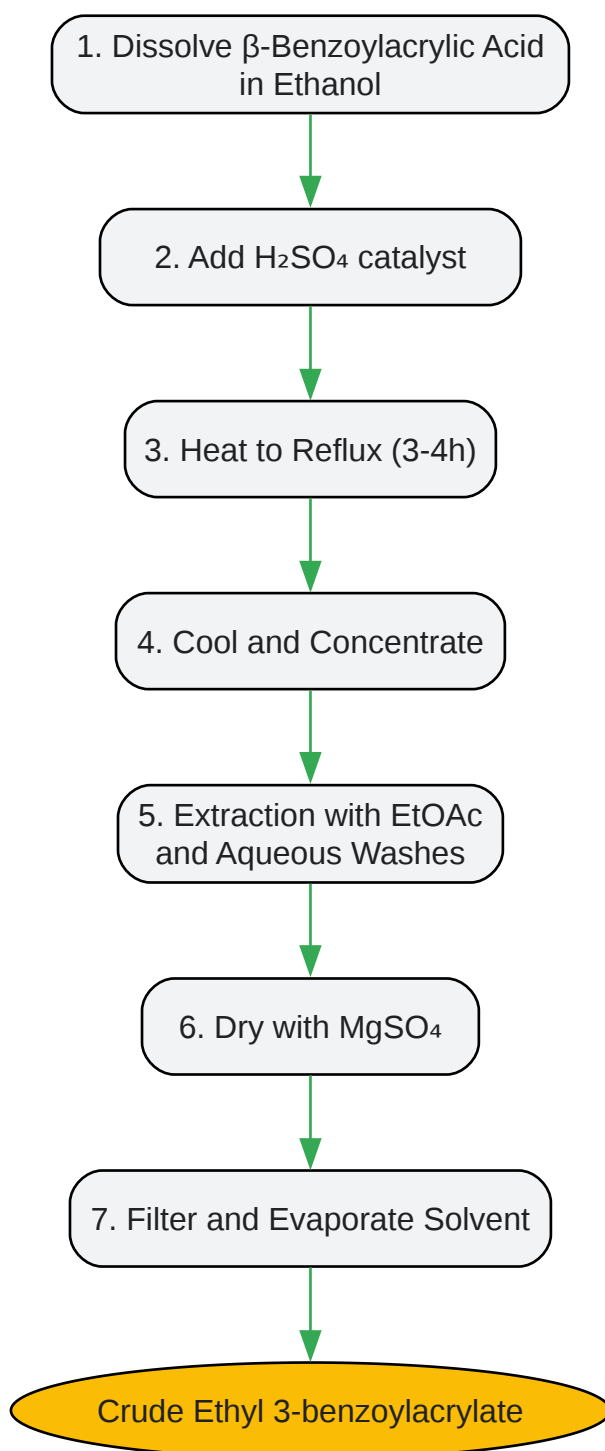
- β-Benzoylacrylic acid
- Absolute Ethanol (EtOH)

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ethyl Acetate (EtOAc)
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve  $\beta$ -benzoylacrylic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
- **Extraction:** Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **Ethyl 3-benzoylacrylate**.

The synthesis workflow is outlined in the diagram below.



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Diagram 2: Synthesis Workflow for **Ethyl 3-benzoylacrylate**.

## Purification by Flash Column Chromatography

Materials:

- Crude **Ethyl 3-benzoylacrylate**
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl Acetate (EtOAc)
- Chromatography column, collection tubes, TLC plates

#### Procedure:

- **TLC Analysis:** Determine an appropriate eluent system by performing TLC on the crude product. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product spot should have an  $R_f$  value of approximately 0.2-0.3.
- **Column Packing:** Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel column.
- **Elution:** Begin eluting the column with the solvent system, collecting fractions in test tubes.
- **Fraction Analysis:** Monitor the collected fractions by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified **Ethyl 3-benzoylacrylate**.

## Safety and Handling

**Ethyl 3-benzoylacrylate** is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also reported to be harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[8]



### Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.  
[7]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]
- Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[9]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]
- Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[7]

## Conclusion

**Ethyl 3-benzoylacrylate** is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, and its reactivity as a Michael acceptor is central to its utility in constructing complex molecules for the pharmaceutical and materials science sectors. A thorough understanding of its characteristics, handling procedures, and reaction protocols is essential for its safe and effective use in a research and development setting. The data and methodologies presented in this guide offer a comprehensive resource for scientists and professionals working with this compound.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Ethyl 3-benzoylacrylate?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082413#what-are-the-physical-and-chemical-properties-of-ethyl-3-benzoylacrylate>]

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